Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate
Overview
Description
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is a compound that features both tert-butyl and tert-butyldimethylsilyloxy groups. These groups are known for their stability and utility in organic synthesis, particularly in the protection of hydroxyl groups. The compound is used in various chemical reactions and has applications in scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is a complex organic compoundSimilar compounds, such as tert-butyldimethylsilanol, are known to be used as silylating agents for the protection of hydroxyl groups via silylation .
Mode of Action
Tert-butyldimethylsilanol, a related compound, is known to be used in the preparation of α-chiral ether derivatives by catalytic asymmetric allylic substitution . It also acts as an initiator for the polymerization of 1,2 benzenedicarboxaldehyde .
Biochemical Pathways
Related compounds like tert-butyldimethylsilanol are involved in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.
Result of Action
Related compounds like tert-butyldimethylsilanol are known to be used in the synthesis of enol silyl ethers , which are important intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . This method enhances the yield and purity of the product while reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is used in various scientific research applications:
Chemistry: As a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Less stable compared to tert-butyldimethylsilyl ethers.
Methoxymethyl ethers: Another type of protecting group but less stable under acidic conditions.
Uniqueness
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is unique due to its high stability and resistance to hydrolysis. This makes it particularly useful in complex synthetic routes where multiple steps are required .
Biological Activity
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate, also known by its CAS Number 195197-94-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by relevant data and research findings.
- Molecular Formula : C14H31NO4Si
- Molecular Weight : 305.49 g/mol
- Density : Approximately 1.0 g/cm³
- Boiling Point : 376.5 °C at 760 mmHg
- Flash Point : 181.5 °C
These properties suggest that the compound is stable under standard laboratory conditions, which is beneficial for further biological testing.
Potential Biological Activities
- Antioxidant Activity : Compounds with similar structures have been noted for their antioxidant properties, which can help mitigate oxidative stress in cells.
- Cytotoxic Effects : Preliminary studies indicate that derivatives of tert-butyl carbamates exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : Some related compounds have demonstrated neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
- Cytotoxicity Assays :
- Antioxidant Studies :
- Neuroprotection :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-2-hydroxypropyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-9-11(16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODMDGQSPVUKOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO[Si](C)(C)C(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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